n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline, also known as 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is a chemical compound with significant relevance in medicinal chemistry. It is classified as a triazole derivative and has garnered attention for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cytokine modulation.
The compound is identified by the CAS number 1609394-10-6 and has a molecular formula of C10H12N4O. It is categorized under triazole derivatives due to the presence of the triazole ring in its structure, which is known for its biological activity and utility in drug development . This compound is particularly noted for its application in the synthesis of Deucravacitinib, a selective inhibitor of tyrosine kinase 2, which has been approved for treating moderate to severe plaque psoriasis .
The synthesis of n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline involves several steps:
The detailed mechanisms often involve multiple solvents and reagents tailored to optimize yield and purity.
The molecular structure of n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline features a triazole ring attached to an aniline moiety. The structural formula can be represented as follows:
The InChI key for this compound is FIAZRZSVFOMYSD-UHFFFAOYSA-N, which provides a unique identifier for computational purposes . The compound typically appears as a white solid with specific melting points that can vary based on purity.
n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline participates in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing more complex molecules or modifying existing structures for enhanced biological activity .
The mechanism of action of n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline primarily revolves around its role as an inhibitor of specific kinases involved in inflammatory pathways. By modulating these pathways, the compound can influence cytokine signaling, which is pivotal in various disease states such as autoimmune disorders.
Research indicates that compounds like Deucravacitinib exhibit allosteric inhibition on tyrosine kinase 2, leading to decreased inflammatory responses . The precise biochemical interactions often involve binding affinity studies and kinetic analyses to elucidate the mechanism further.
n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline exhibits several notable physical and chemical properties:
Chemical properties include:
These properties are essential for determining its handling requirements and applications in laboratory settings.
n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline finds applications primarily in medicinal chemistry:
The strategic fusion of 1,2,4-triazole heterocycles with aniline derivatives marks a significant evolution in antibacterial agent design. Triazoles, characterized by a five-membered ring containing three carbon and two nitrogen atoms, offer exceptional synthetic versatility and favorable pharmacokinetic properties, including improved solubility and metabolic stability compared to simpler heterocycles [6]. Early triazole-aniline hybrids, explored primarily as antifungal agents (e.g., fluconazole structural relatives), demonstrated the inherent bioactivity of this core architecture. The synthesis of N-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline represents a focused refinement within this broader class. Its documented synthesis and availability around CAS 1250517-13-5 signal a deliberate shift towards optimizing substituent patterns—specifically, N-methylation on the aniline nitrogen and N1-methylation on the triazole—to enhance target interaction and overcome limitations of earlier analogs lacking these modifications [3]. This compound embodies the progression from broad-spectrum triazole antifungals to targeted antibacterial agents with specific structural tweaks aimed at efficacy against resistant Gram-positive bacteria.
The molecular architecture of N-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a product of rational drug design, incorporating specific modifications to optimize biological performance:
The emergence of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains (VRSA), poses a critical global health threat, often rendering last-resort antibiotics ineffective [1]. N-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline holds significant promise within this context:
Table 2: Comparative Antimicrobial Activity of Select Triazole-Aniline Analogs vs. N-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline Design
Compound Structure | Key Substituents | Reported MIC vs. S. aureus | Target/Mechanism Insight |
---|---|---|---|
5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline | R = Furan-3-yl, Aniline 5-Br | 5.2 µM | DNA Gyrase Inhibition |
5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline | R = Thiophen-3-yl, Aniline 5-F | 6.1 µM | DNA Gyrase Inhibition |
N-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline | Aniline N-CH₃, Triazole N1-CH₃ | Under Investigation | Proposed: DNA Gyrase/Topo IV Inhibition |
Ciprofloxacin (Reference) | Fluoroquinolone | 4.7 µM | DNA Gyrase/Topo IV Inhibition |
Table Note: MIC data for analogs sourced from antistaphylococcal triazole-phenylamine research [1]. The *N-methylated compound's design incorporates stability/permeability features informed by SAR.*
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: